molecular formula C9H19NSi B15220317 6-(Trimethylsilyl)hex-5-yn-1-amine

6-(Trimethylsilyl)hex-5-yn-1-amine

Cat. No.: B15220317
M. Wt: 169.34 g/mol
InChI Key: XEDINXQREDNUFZ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-5-yn-1-amine is an organic compound with the molecular formula C9H19NSi It features a hexynyl chain with a trimethylsilyl group attached to the sixth carbon and an amine group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trimethylsilyl)hex-5-yn-1-amine typically involves the reaction of hex-5-yn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Hex-5-yn-1-amine+Trimethylsilyl chlorideThis compound\text{Hex-5-yn-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Hex-5-yn-1-amine+Trimethylsilyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Trimethylsilyl)hex-5-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-(Trimethylsilyl)hex-5-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-yn-1-amine: This compound is similar in structure but lacks the trimethylsilyl group.

    6-(Trimethylsilyl)hex-5-yn-1-ol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

6-(Trimethylsilyl)hex-5-yn-1-amine is unique due to the presence of both the trimethylsilyl and amine groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

6-trimethylsilylhex-5-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8,10H2,1-3H3

InChI Key

XEDINXQREDNUFZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCN

Origin of Product

United States

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